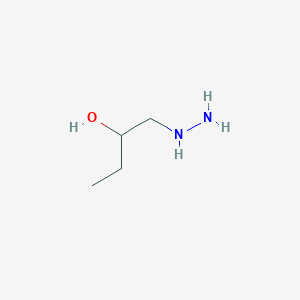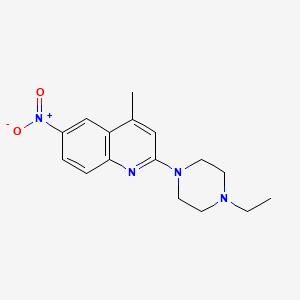
3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
The compound 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential pharmacological properties, including their role as ligands in coordination chemistry and their application in various organic reactions .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of phenylhydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of related compounds such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of the pyrazole ring followed by functionalization at the appropriate positions . Similarly, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists demonstrates the importance of substituents on the pyrazole ring for biological activity, where the nature of the pyrazole substituents is crucial for activity . The synthesis of Schiff bases derived from pyrazolone compounds also involves the condensation of appropriate aldehydes with amines, showcasing the versatility of pyrazole derivatives in forming new compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule. For example, the crystal structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction, revealing the molecular and supramolecular structure of the compound . Theoretical explorations, such as those performed on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, complement experimental results by providing insights into the electronic structure, molecular electrostatic potentials, and HOMO-LUMO gaps, which are indicative of chemical reactivity .
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions, which can be used to further modify the structure and introduce new functional groups. For instance, reactions of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with amines and phenols demonstrate the reactivity of the methylene group in the 4-position of the pyrazole ring . Schiff base formation is another common reaction involving pyrazole derivatives, as seen in the synthesis of novel Schiff bases derived from 4-benzoyl pyrazolin-3-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and photoluminescence, are influenced by their molecular structure. The phase behavior and fluorescent properties of pyrazole compounds can be quite unique, as seen in the case of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex, which exhibits a single crystal-to-crystal phase transition and aggregation-induced emission behavior . The thermal stability and weak interactions among neutral entities of Schiff base pyrazole derivatives have also been investigated, providing insights into their potential applications .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research on pyrazole derivatives, including compounds similar to 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, has highlighted their significance in chemical synthesis processes. Studies have demonstrated the impact of intramolecular hydrogen bonding on the reductive cyclization process of pyrazole derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines under alternative conditions like microwave irradiation, emphasizing the importance of understanding chemical reactivity and bonding for efficient synthesis (Szlachcic et al., 2020). Furthermore, the synthesis and characterization of Schiff base ligands from pyrazolone derivatives have been explored, contributing to the knowledge of tautomeric equilibria and crystal structures, which is crucial for the development of new compounds with potential applications (Hayvalı et al., 2010).
Corrosion Inhibition and Antimicrobial Activity
Pyrazole and pyrazolone derivatives have been evaluated for their corrosion inhibition properties and antimicrobial activities. These compounds showed high efficiency as corrosion inhibitors for copper alloy in basic medium, presenting an alternative to conventional inhibitors (Sayed et al., 2018). Additionally, the synthesized compounds demonstrated higher antibacterial activities compared to conventional bactericide agents, highlighting the potential of pyrazole derivatives in biotechnological applications (Sayed et al., 2018).
Novel Heterocycles and Catalysis
The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been achieved through reactions involving pyrazole derivatives. This work has paved the way for the exploration of new molecules that could have various pharmacological activities (El‐Dean et al., 2018). Moreover, the use of diammonium hydrogen phosphate as a catalyst in water for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones demonstrates the importance of green chemistry approaches in the development of environmentally friendly synthetic methods (Wu et al., 2010).
Propiedades
IUPAC Name |
5-(2-methylphenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-7-5-6-10-14(12)15-11-16(17)19(18-15)13-8-3-2-4-9-13/h2-11H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZETVPZYHXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401490 | |
| Record name | 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
618092-66-3 | |
| Record name | 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)





![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)


